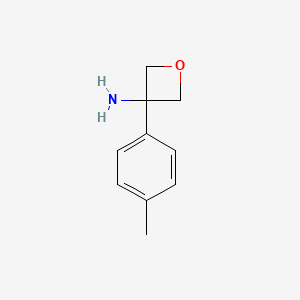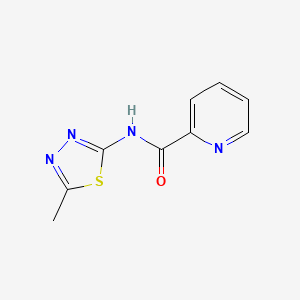![molecular formula C17H11BrN2O3S B2793572 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide CAS No. 406925-19-7](/img/structure/B2793572.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide” is a complex organic molecule that contains several functional groups. It has a benzodioxole group, a thiazole group, and a bromobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiazole rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The bromobenzamide group would add polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzodioxole and thiazole rings might undergo electrophilic substitution reactions, while the bromine atom in the bromobenzamide group could be replaced by nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .作用機序
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide inhibits the activity of G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. The binding of this compound to the SET domain of G9a prevents the transfer of methyl groups to lysine residues on histone proteins, resulting in the inhibition of gene expression. This compound has been shown to be a potent and selective inhibitor of G9a, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of embryonic stem cell differentiation, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Inhibition of G9a by this compound has been shown to result in the upregulation of genes involved in the maintenance of pluripotency in embryonic stem cells, as well as the downregulation of genes involved in differentiation. In cancer cells, this compound has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Additionally, this compound has been shown to inhibit the replication of several viruses, including herpes simplex virus type 1 and human cytomegalovirus.
実験室実験の利点と制限
One of the main advantages of using N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide in lab experiments is its specificity for G9a, which allows for the selective inhibition of this enzyme without affecting other histone methyltransferases. Additionally, this compound has been shown to be a potent inhibitor of G9a, with an IC50 value of 2.7 μM. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has poor aqueous solubility, which can make it difficult to use in some experimental systems. Additionally, this compound has been shown to be unstable in some solvents, which can lead to the formation of degradation products.
将来の方向性
There are several future directions for the use of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide in scientific research. One potential direction is the development of more potent and selective inhibitors of G9a, which could be used to further elucidate the role of this enzyme in various biological processes. Additionally, this compound could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment. Finally, the use of this compound in combination with other epigenetic modifiers could be explored to investigate the potential for synergistic effects in the regulation of gene expression.
合成法
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide involves several steps, including the reaction of 2-aminothiazole with 4-(chloromethyl)benzo[d][1,3]dioxole, followed by the reaction of the resulting intermediate with 3-bromobenzoyl chloride. The final product is obtained after purification by column chromatography. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide has been widely used in scientific research to study the role of HKMTs in various biological processes, including embryonic stem cell differentiation, cancer, and viral infections. HKMTs are enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine to lysine residues on histone proteins, which play a crucial role in the regulation of gene expression. This compound specifically inhibits the activity of the HKMT G9a, which is involved in the regulation of gene expression during embryonic development and cancer progression.
Safety and Hazards
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S/c18-12-3-1-2-11(6-12)16(21)20-17-19-13(8-24-17)10-4-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHFBQAEQILNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)


![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
![1,3-Bis(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2793505.png)
![Methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2793507.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
